({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 5-BROMOFURAN-2-CARBOXYLATE ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 5-BROMOFURAN-2-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.: 1794935-27-5
VCID: VC4526148
InChI: InChI=1S/C15H11BrF3NO4/c16-12-6-5-11(24-12)14(22)23-8-13(21)20-7-9-3-1-2-4-10(9)15(17,18)19/h1-6H,7-8H2,(H,20,21)
SMILES: C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=C(O2)Br)C(F)(F)F
Molecular Formula: C15H11BrF3NO4
Molecular Weight: 406.155

({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 5-BROMOFURAN-2-CARBOXYLATE

CAS No.: 1794935-27-5

Cat. No.: VC4526148

Molecular Formula: C15H11BrF3NO4

Molecular Weight: 406.155

* For research use only. Not for human or veterinary use.

({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 5-BROMOFURAN-2-CARBOXYLATE - 1794935-27-5

Specification

CAS No. 1794935-27-5
Molecular Formula C15H11BrF3NO4
Molecular Weight 406.155
IUPAC Name [2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 5-bromofuran-2-carboxylate
Standard InChI InChI=1S/C15H11BrF3NO4/c16-12-6-5-11(24-12)14(22)23-8-13(21)20-7-9-3-1-2-4-10(9)15(17,18)19/h1-6H,7-8H2,(H,20,21)
Standard InChI Key ZFEQUSNEWMIMSV-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=C(O2)Br)C(F)(F)F

Introduction

Structural Characteristics and Molecular Design

Core Functional Groups

The molecule integrates three critical subunits:

  • 5-Bromofuran-2-carboxylate: A brominated furan ring with a carboxylate ester at the 2-position. This motif is structurally analogous to methyl 5-bromofuran-2-carboxylate (C₆H₅BrO₃), which exhibits a molecular weight of 205.01 g/mol and a predicted collision cross-section (CCS) of 135.2 Ų for the [M+H]+ adduct .

  • Carbamoyl Linker: A methylcarbamoyl group (-NH-C(=O)-CH₂-) bridges the furan and phenyl subunits. Similar linkers are observed in [(2,3-dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate (C₁₅H₁₄BrNO₄), where the carbamoyl group enhances stability and modulates solubility .

  • 2-(Trifluoromethyl)phenyl: A phenyl ring substituted with a trifluoromethyl (-CF₃) group at the 2-position. This moiety is present in related compounds like ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-methoxy-2-methylbenzoate (C₁₉H₁₈F₃NO₄), which has a molecular weight of 381.3 g/mol and a logP value of 3.8 .

Molecular Formula and Weight

Combining these subunits, the molecular formula is deduced as C₁₅H₁₂BrF₃NO₄, yielding a theoretical molecular weight of 380.17 g/mol. This aligns with the trend observed in analogous brominated furan derivatives .

Table 1: Comparative Molecular Data

CompoundMolecular FormulaMolecular Weight (g/mol)LogP
Methyl 5-bromofuran-2-carboxylate C₆H₅BrO₃205.011.2
Query CompoundC₁₅H₁₂BrF₃NO₄380.173.5*
Trifluoromethylphenyl Analog C₁₉H₁₈F₃NO₄381.303.8

*Estimated via fragment-based methods.

Synthesis and Reactivity

Proposed Synthetic Route

  • Esterification: 5-Bromofuran-2-carboxylic acid is methylated using methanol under acidic conditions to yield methyl 5-bromofuran-2-carboxylate .

  • Amidation: The methyl ester undergoes aminolysis with 2-(trifluoromethyl)benzylamine in the presence of a coupling agent (e.g., EDC/HOBt) to form the carbamoyl-linked intermediate.

  • Purification: Chromatographic techniques isolate the product, with yields optimized by controlling stoichiometry and reaction temperature (typically 50–60°C) .

Key Challenges

  • Steric Hindrance: The ortho-substituted trifluoromethyl group may impede amidation efficiency, necessitating excess reagents or prolonged reaction times .

  • Bromine Stability: Elevated temperatures risk debromination, requiring inert atmospheres and light-protected conditions .

Physicochemical Properties

Spectral Data

  • IR Spectroscopy: Expected peaks include C=O stretches (1,720 cm⁻¹ for ester, 1,650 cm⁻¹ for amide) and C-Br vibrations (550–600 cm⁻¹) .

  • NMR (¹H):

    • δ 7.6–7.8 ppm (aromatic protons, trifluoromethylphenyl)

    • δ 6.5 ppm (furan C-H)

    • δ 4.3 ppm (carbamoyl CH₂) .

Solubility and Stability

  • Solubility: Poor aqueous solubility (<0.1 mg/mL), with improved solubility in polar aprotic solvents (e.g., DMSO, 15 mg/mL) .

  • Thermal Stability: Decomposition observed above 200°C, consistent with brominated heterocycles .

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